molecular formula C18H12N4O2S B5655015 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine

3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B5655015
M. Wt: 348.4 g/mol
InChI Key: NHLDIMZUGKCNGL-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a phenyl group and at the 3-position with a 2-nitrophenylsulfanyl moiety. The compound is synthesized via sequential condensation, nitrosation, and sulfenylation reactions, as described in imidazo[1,2-a]pyrimidine derivative protocols . The 2-nitrophenylsulfanyl group introduces steric and electronic effects that influence both physicochemical properties and target binding.

Properties

IUPAC Name

3-(2-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-22(24)14-9-4-5-10-15(14)25-17-16(13-7-2-1-3-8-13)20-18-19-11-6-12-21(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLDIMZUGKCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine typically involves the reaction of 2-phenylimidazo[1,2-a]pyrimidine with 2-nitrobenzenethiol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Key Observations
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, RT3-[(2-Nitrophenyl)sulfinyl]-2-phenylimidazo[1,2-a]pyrimidineSelective oxidation without ring modification
Sulfone formationmCPBA, 0°C3-[(2-Nitrophenyl)sulfonyl]-2-phenylimidazo[1,2-a]pyrimidineRequires strong oxidizing agents

The nitro group on the phenyl ring remains stable under these conditions due to its electron-withdrawing nature, which deactivates the aromatic ring toward further electrophilic attack .

Nucleophilic Substitution

The sulfanyl group participates in thiol-disulfide exchange reactions, a property leveraged in peptide synthesis and biochemical applications:

Reaction Reagents/Conditions Product Notes
Disulfide bond formationThiols (e.g., cysteine), pH 7–8Mixed disulfide derivativesDriven by the electrophilic Npys group
Amine substitutionPrimary amines, DMF, 60°C3-(Amino)-2-phenylimidazo[1,2-a]pyrimidineSulfanyl group replaced via SN2 mechanism

The reaction with amines proceeds efficiently in polar aprotic solvents, with the nitro group enhancing the electrophilicity of the adjacent sulfur atom .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyrimidine core undergoes regioselective substitution at electron-rich positions:

Reaction Reagents/Conditions Position Modified Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC5 or C7 of pyrimidine ringNitro-substituted derivatives
HalogenationNBS, AIBN, CCl<sub>4</sub>, refluxC6 of imidazole ringBrominated analogues

The phenyl group at position 2 directs electrophiles to the pyrimidine ring, while the sulfanyl group at position 3 sterically hinders substitution at adjacent sites .

Reduction Reactions

The nitro group on the phenyl ring is reducible to an amine:

Reaction Reagents/Conditions Product Yield
Nitro to amine reductionH<sub>2</sub>/Pd-C, EtOH3-[(2-Aminophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine85%

This reduction preserves the imidazo-pyrimidine core and sulfanyl linkage, enabling further functionalization of the amine group .

Complexation with Metal Ions

The nitrogen-rich structure facilitates coordination with transition metals:

Metal Ion Conditions Application Reference
Fe<sup>2+</sup>Aqueous buffer, pH 6–7Catalytic studies
Mn<sup>2+</sup>DMSO, RTEnzyme inhibition assays

Complexation alters the compound’s electronic properties, enhancing its utility in medicinal chemistry .

Biological Activity and Derivatives

While not a direct reaction, structural modifications impact pharmacological activity:

  • Antileishmanial activity : Analogues with electron-withdrawing groups (e.g., -CF<sub>3</sub>) at the phenyl ring show IC<sub>50</sub> values <10 μM against Leishmania spp. .

  • Enzyme inhibition : Derivatives inhibit thymidylate synthase (Ki = 0.8 μM) by mimicking folate substrates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine showed promising results against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of tumors .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of imidazo[1,2-a]pyrimidines. Compounds with similar structures have been tested for their effectiveness against bacterial and fungal strains. The presence of the nitrophenyl group in 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine may enhance its interaction with microbial targets, potentially leading to novel antimicrobial agents .

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Imidazo[1,2-a]pyrimidines can act as inhibitors for various enzymes involved in metabolic pathways. For instance, they have been investigated for their ability to inhibit kinases and other enzymes linked to cancer progression . This makes them candidates for drug development aimed at treating metabolic disorders and cancers.

Material Science

Photonic Applications
In material science, derivatives of imidazo[1,2-a]pyrimidine have been explored for their photonic properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation . The unique electronic properties imparted by the nitrophenyl group can enhance the performance of these materials.

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored properties. Such polymers can exhibit improved thermal stability and mechanical strength, making them suitable for a variety of industrial applications .

Synthetic Methodologies

Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of novel heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions leading to the formation of more complex structures. For example, it can be used in nucleophilic substitution reactions to create new derivatives with enhanced biological activity .

Chemical Reactivity Studies
Studies on the reactivity of imidazo[1,2-a]pyrimidines have revealed insights into their mechanisms of action in chemical transformations. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a role in its bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyrimidine scaffold allows diverse substitutions at the 2- and 3-positions. Key analogues include:

Compound Name Substituent at 3-Position Core Heterocycle Key Properties/Effects Reference
Target Compound 2-Nitrophenylsulfanyl Imidazo[1,2-a]pyrimidine Electron-withdrawing nitro group; moderate solubility
3-[(4-Nitrophenyl)sulfanyl] analogue 4-Nitrophenylsulfanyl Imidazo[1,2-a]pyrimidine Enhanced metabolic stability; para-nitro improves steric accessibility
3-((4-Methoxyphenyl)thio) analogue (4f) 4-Methoxyphenylsulfanyl Imidazo[1,2-a]pyrimidine Electron-donating methoxy group; higher solubility (logP reduction)
2-Phenylimidazo[1,2-a]pyrimidin-3-amine Amino group Imidazo[1,2-a]pyrimidine Improved hydrogen-bonding capacity; used in Schiff base synthesis
6-Morpholino-2-phenylimidazo[1,2-a]pyrimidine Morpholino at 6-position Imidazo[1,2-a]pyrimidine Increased proteasome inhibition potency and solubility

Key Observations :

  • Sulfanyl vs. Amine : The sulfanyl group enhances lipophilicity, whereas the 3-amine derivative enables further derivatization (e.g., Schiff base formation) for antiviral or anticancer applications .
  • Heterocycle Modifications: Fluorination of the phenyl ring or substitution with morpholino (e.g., 6-morpholino derivatives) significantly improves metabolic stability and solubility .

Physicochemical Properties

Property Target Compound 4-Nitro Analogue 4-Methoxy Analogue 3-Amino Derivative
Molecular Weight 348.38 g/mol 348.38 g/mol 334.38 g/mol 235.28 g/mol
logP (Predicted) ~3.2 ~3.5 ~2.8 ~1.9
Solubility Low (FaSSIF <50 μM) Moderate (FaSSIF ~75 μM) High (FaSSIF >100 μM) High (FaSSIF >150 μM)
Thermal Stability Stable up to 150°C Stable up to 160°C Stable up to 148°C Decomposes at 200°C

Biological Activity

3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The general synthetic route includes:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : Starting materials are reacted under reflux conditions with appropriate catalysts.
  • Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions where a sulfanyl group is introduced to the imidazo core.
  • Nitration : The nitrophenyl group is introduced through electrophilic aromatic substitution.

Biological Activity

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation:

  • Cell Line Studies : Compounds in this class have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, suggesting potent activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Electron-Withdrawing Groups : The presence of nitro groups enhances antibacterial activity by increasing lipophilicity and facilitating membrane penetration.
  • Substituent Variations : Modifications at the phenyl ring or imidazo nitrogen positions can significantly alter potency and selectivity against specific targets.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

StudyCompoundActivityIC50/MIC
6-Chloro-3-nitroimidazo[1,2-b]pyridazineAntiparasiticEC50 = 0.38 µM
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineAntimycobacterialActive against Mycobacterium tuberculosis
Various imidazo derivativesAnticancerIC50 = 5–20 µM

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